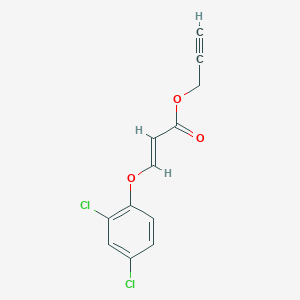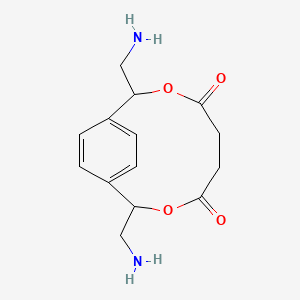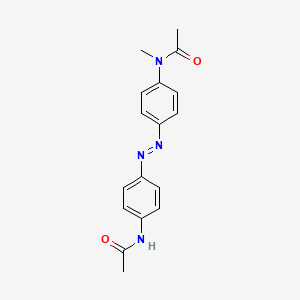
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide is an organic compound with the molecular formula C17H16N2O3 It is a derivative of acetanilide and features an azo group (-N=N-) linking two phenyl rings, one of which is substituted with an acetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide typically involves the following steps:
Diazotization: The starting material, 4-acetylaminobenzenediazonium chloride, is prepared by treating 4-acetylaminobenzenediazonium chloride with sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt is then coupled with N-methylaniline in an alkaline medium to form the azo compound.
The reaction conditions for these steps include maintaining low temperatures during diazotization to prevent decomposition and using an alkaline medium for the coupling reaction to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 4-acetylaminobenzenediazonium chloride are prepared in industrial reactors.
Continuous Coupling: The diazonium salt is continuously fed into a reactor containing N-methylaniline and an alkaline medium, ensuring efficient and consistent production of the azo compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds.
Substitution: Nitro or sulfonyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can interact with enzymes and other proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Acetylamino)phenyl)acetamide: Lacks the azo group, making it less reactive in certain chemical reactions.
N-(4-(Acetylamino)phenyl)azo)phenylamine: Similar structure but without the N-methylacetamide group.
Uniqueness
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide is unique due to the presence of both the azo group and the N-methylacetamide group, which confer distinct chemical and biological properties. The azo group allows for various chemical modifications, while the N-methylacetamide group enhances its stability and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
35081-10-8 |
|---|---|
Fórmula molecular |
C17H18N4O2 |
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
N-[4-[[4-[acetyl(methyl)amino]phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N4O2/c1-12(22)18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21(3)13(2)23/h4-11H,1-3H3,(H,18,22) |
Clave InChI |
BYXSOTDSZBNYPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


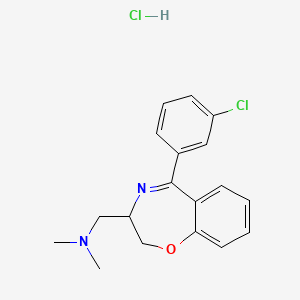
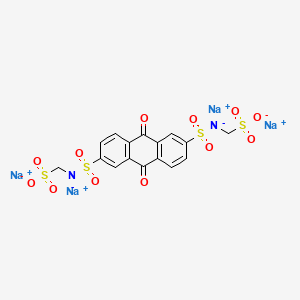

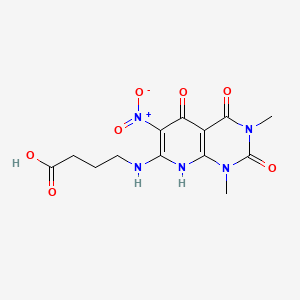

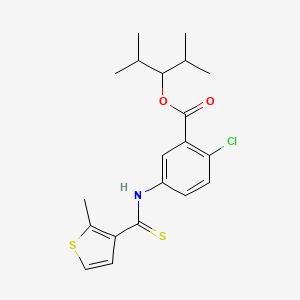
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
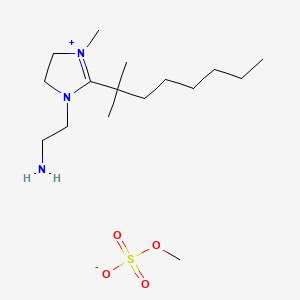
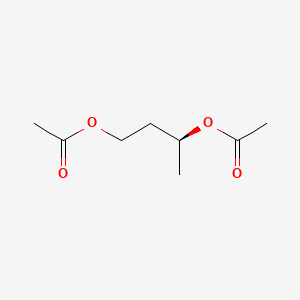
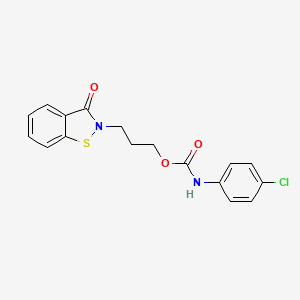
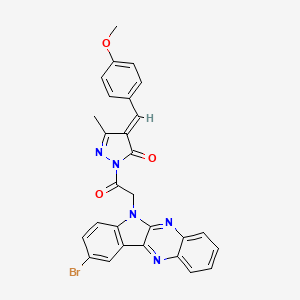
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)
